Bufuralol hydrochloride
Overview
Description
Bufuralol hydrochloride is a potent non-selective beta-adrenoceptor antagonist with partial agonist activity. It is primarily used as a beta-blocker in cardiovascular treatments. The compound is metabolized by the cytochrome P450 2D6 enzyme, making it a valuable probe substrate for studying this enzyme’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bufuralol hydrochloride can be synthesized through a multi-step process involving the reaction of benzofuran derivatives with tert-butylamine. The key steps include:
Formation of the benzofuran ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The benzofuran derivative is then alkylated with tert-butylamine in the presence of a suitable base.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: Bufuralol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to hydroxylated metabolites.
Reduction: Less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can modify the benzofuran ring or the tert-butylamine moiety
Common Reagents and Conditions:
Oxidation: Typically involves cytochrome P450 enzymes or chemical oxidants like hydrogen peroxide.
Reduction: May involve reducing agents such as sodium borohydride.
Substitution: Requires nucleophiles like amines or thiols under basic conditions
Major Products:
4-Hydroxybufuralol: A major metabolite formed through oxidation.
6-Hydroxybufuralol: Another significant oxidative metabolite.
Scientific Research Applications
Bufuralol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a probe substrate for studying cytochrome P450 2D6 enzyme activity.
Biology: Investigates the pharmacokinetics and pharmacodynamics of beta-blockers.
Medicine: Explores its therapeutic potential in treating cardiovascular diseases.
Industry: Utilized in the development of beta-blocker drugs and related compounds
Mechanism of Action
Bufuralol hydrochloride exerts its effects by blocking beta-adrenergic receptors, which mediate the catecholamine-induced activation of adenylate cyclase through G proteins. This inhibition reduces heart rate and blood pressure, providing therapeutic benefits in cardiovascular conditions. The compound’s partial agonist activity allows it to maintain some level of receptor activation, reducing the risk of adverse effects associated with complete blockade .
Comparison with Similar Compounds
Bufuralol hydrochloride is unique among beta-blockers due to its benzofuran structure, which is not derived from the common aryloxypropanolamine backbone. Similar compounds include:
Propranolol: A non-selective beta-blocker with a different chemical structure.
Metoprolol: A selective beta-1 blocker used for similar therapeutic purposes.
Atenolol: Another selective beta-1 blocker with a distinct pharmacokinetic profile
This compound’s unique structure and partial agonist activity distinguish it from these compounds, offering a different therapeutic profile and metabolic pathway .
Properties
IUPAC Name |
2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBONRGCLLBWCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54340-62-4 (Parent) | |
Record name | Bufuralol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50975052 | |
Record name | Bufuralol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60398-91-6, 59652-29-8 | |
Record name | Bufuralol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60398-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufuralol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufuralol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufuralol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-α-[[(tert-butyl)amino]methyl]-7-ethyl-2-benzofuranmethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFURALOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66IY7Q7S4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bufuralol hydrochloride differ from other beta-blockers like pindolol in terms of its effect on peripheral resistance?
A: Unlike pindolol, which initially increases peripheral resistance, this compound administration leads to an immediate decrease in peripheral resistance. [, ] This effect persists even during physical exercise, where pindolol causes an increase in peripheral resistance. [] This suggests that this compound might possess additional mechanisms, independent of beta-receptor blockade, that influence peripheral resistance. [, ] One hypothesis proposes that this effect may be due to the inhibition of cerebral beta-receptors, potentially facilitated by faster diffusion into cerebrospinal fluid. []
Q2: What insights can be drawn from the isoproterenol challenge studies conducted with this compound?
A: Hemodynamic studies employing isoproterenol infusion have provided valuable insights into this compound's mechanism of action. Following pretreatment with either this compound or pindolol, a rightward shift in the dose-response curve for both heart rate and cardiac output was observed during isoproterenol infusion. [] This shift is indicative of effective beta-1 receptor blockade by both drugs. [] Intriguingly, the reduction in peripheral resistance, typically associated with beta-2 blockade, also exhibited a rightward shift under the influence of both drugs. []
Q3: Can you elaborate on the research regarding this compound's corneal penetration?
A: Studies have investigated the ocular pharmacokinetics of this compound using rabbit models. [] Researchers compared the corneal penetration of this compound with two other beta-blockers, acebutolol hydrochloride and timolol maleate, with varying lipophilicity. [] this compound, being the most lipophilic, demonstrated a faster time to peak aqueous humor concentration compared to the other two drugs. [] This finding aligns with the inverse relationship observed between corneal permeability coefficients (determined in vitro) and the time to peak aqueous humor concentration. []
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